molecular formula C6H8O3 B1246037 2-Hydroxy-cis-hex-2,4-dienoate

2-Hydroxy-cis-hex-2,4-dienoate

Cat. No. B1246037
M. Wt: 128.13 g/mol
InChI Key: VPGPQVKJUYKKNN-AWYLAFAOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-cis-hex-2,4-dienoate is a medium-chain fatty acid.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Hydroxy-γ-sanshool : Utilizing Wittig reactions and iodine-catalyzed isomerization, 2-Hydroxy-cis-hex-2,4-dienoate serves as a key component in synthesizing hydroxy-γ-sanshool, with applications in organic chemistry (Gao et al., 2021).

  • Catalytic Hydrogenation Studies : Research shows its utility in studying the conversion of molecular dissymmetry into centrodissymmetry in catalytic hydrogenation processes (Crombie, Jenkins, & Roblin, 1975).

  • Metabolic Studies in Bacteria : Investigations into the metabolism of biphenyl by Pseudomonas putida identified 2-Hydroxy-cis-hex-2,4-dienoate as a crucial intermediate, highlighting its importance in microbial biochemistry (Catelani, Colombi, Sorlini, & Treccani, 1973).

  • Intramolecular Redox Reactions : This compound demonstrates potential in redox chemistry, enabling the transformation of E-dienals to Z-enoic acids in a non-catalytic, environmentally friendly manner (Chen et al., 2012).

Environmental and Degradative Pathways

  • Degradation of Steroid Ring A : Research on the degradation of steroids in Pseudomonas testosteroni implicates 2-Hydroxy-cis-hex-2,4-dienoate as a key intermediate, vital for understanding steroid metabolism (Coulter & Talalay, 1968).

  • Electrochemical Oxidation in Water Treatment : This compound's role in the degradation of pollutants like 1-hydroxy-2,4-dinitrobenzene demonstrates its significance in environmental chemistry and potential applications in water treatment technologies (Quiroz et al., 2014).

properties

Product Name

2-Hydroxy-cis-hex-2,4-dienoate

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

(2E,4Z)-2-hydroxyhexa-2,4-dienoic acid

InChI

InChI=1S/C6H8O3/c1-2-3-4-5(7)6(8)9/h2-4,7H,1H3,(H,8,9)/b3-2-,5-4+

InChI Key

VPGPQVKJUYKKNN-AWYLAFAOSA-N

Isomeric SMILES

C/C=C\C=C(/C(=O)O)\O

Canonical SMILES

CC=CC=C(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-cis-hex-2,4-dienoate
Reactant of Route 2
2-Hydroxy-cis-hex-2,4-dienoate
Reactant of Route 3
2-Hydroxy-cis-hex-2,4-dienoate
Reactant of Route 4
2-Hydroxy-cis-hex-2,4-dienoate
Reactant of Route 5
2-Hydroxy-cis-hex-2,4-dienoate
Reactant of Route 6
2-Hydroxy-cis-hex-2,4-dienoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.